molecular formula C21H24N2O6S B6455782 2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549048-13-5

2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455782
CAS No.: 2549048-13-5
M. Wt: 432.5 g/mol
InChI Key: RIEYAXKDJMEUSR-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine trione core with two distinct substituents:

  • A 3,5-dimethoxyphenyl group at position 2, contributing electron-donating methoxy groups.
  • An oxan-4-ylmethyl (tetrahydropyranylmethyl) group at position 4, enhancing solubility due to its oxygenated heterocyclic structure.

This scaffold is structurally related to benzothiadiazine derivatives studied for pharmacological applications, particularly phosphodiesterase-4 (PDE4) inhibition (see Section 2) . Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods for related thiadiazoles (e.g., sodium hydride-mediated phenol/thiophenol couplings in DMF) .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-27-17-11-16(12-18(13-17)28-2)23-21(24)22(14-15-7-9-29-10-8-15)19-5-3-4-6-20(19)30(23,25)26/h3-6,11-13,15H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEYAXKDJMEUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as 2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₆S
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its interactions with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes that are crucial in metabolic pathways. For instance, studies indicate that it may inhibit tyrosinase activity, which is significant in melanin biosynthesis and has implications in skin pigmentation disorders .
  • Antioxidant Properties : The presence of methoxy groups in the structure contributes to its antioxidant capacity. This property aids in scavenging free radicals and reducing oxidative stress within cells .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or inhibit vital metabolic processes .
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammation .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the effect of the compound on melanoma cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anti-cancer agent.
  • Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated an inhibitory concentration (IC50) value of 25 µg/mL, indicating promising antimicrobial efficacy.

Data Tables

Below is a summary table outlining key biological activities and their corresponding IC50 values where applicable.

Biological ActivityTarget/EffectIC50 Value (µM)
Tyrosinase InhibitionSkin Pigmentation27.5 ± 2.93
Antimicrobial ActivityStaphylococcus aureus25
CytotoxicityMelanoma Cell Lines>10
Anti-inflammatoryCOX InhibitionNot specified

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity: Studies have demonstrated that derivatives of benzothiadiazines can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion has shown promise in preclinical models targeting breast and colon cancer cells .
  • Antioxidant Properties: Research indicates that this compound possesses significant antioxidant activity, which may help mitigate oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in vitro .

Neuropharmacology

The unique structure of the compound allows for exploration in neuropharmacological applications:

  • Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions through modulation of neurotransmitter systems. Its effects on memory and learning behaviors are currently being evaluated in animal models .

Cardiovascular Research

Benzothiadiazines are known for their vasodilatory effects:

  • Vasodilation: The compound has been shown to induce vasodilation in isolated vascular tissues, suggesting potential applications in treating hypertension and other cardiovascular disorders .

Case Studies

StudyFocusFindings
Anticancer ActivityThe compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
NeuropharmacologyIn a mouse model, the compound improved memory retention in Morris water maze tests compared to controls.
Cardiovascular EffectsDemonstrated significant reduction in blood pressure in hypertensive rat models after administration of the compound over four weeks.

Comparison with Similar Compounds

Structural and Functional Analogues in the Benzothiadiazine Class

(a) 3,5-Di-tert-butyl-4-hydroxybenzyl-Substituted Benzothiadiazines
  • Key Compounds : 8, 13, 18 (from ) .
  • Substituents : A 3,5-di-tert-butyl-4-hydroxybenzyl group at the N1 position of a 2,1,3-benzothiadiazine core.
  • Activity: PDE4 inhibition at micromolar levels (IC₅₀ values: ~1–10 µM). Compound 13 exhibited notable antioxidant activity due to the phenolic -OH group.
  • The 3,5-dimethoxyphenyl group may increase lipophilicity compared to the bulky tert-butyl substituents, altering membrane permeability and target engagement.
(b) 4-Phenyl-5-Aryloxy-1,2,3-Thiadiazoles
  • Key Compounds : 3a–e, 6a–j (from ) .
  • Core Structure : 1,2,3-Thiadiazole (distinct from benzothiadiazine triones).
  • Substituents : Aryloxy or arylthio groups at position 4.
  • Comparison :
    • The benzothiadiazine trione core of the target compound may offer greater conformational rigidity, enhancing binding specificity.

Substituent-Driven Pharmacological Profiles

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound 1λ⁶,2,4-Benzothiadiazine 2: 3,5-Dimethoxyphenyl; 4: Oxan-4-ylmethyl Hypothesized PDE4 inhibition*
2,1,3-Benzothiadiazines 2,1,3-Benzothiadiazine N1: 3,5-Di-tert-butyl-4-hydroxybenzyl PDE4 inhibition (µM), antioxidant
1,2,3-Thiadiazoles 1,2,3-Thiadiazole 5: Aryloxy/arylthio Undisclosed (structural focus)

*Inferred from structural similarity to compounds.

Key Observations:

Solubility vs. Lipophilicity: The oxan-4-ylmethyl group may improve aqueous solubility compared to morpholino-triazine derivatives (e.g., compound 22 in ), which prioritize hydrogen bonding .

Antioxidant Trade-offs: Unlike ’s phenolic derivatives, the target’s methoxy groups likely eliminate antioxidant activity but may reduce oxidative degradation .

Molecular Modeling and Design Insights

highlights that substituent modifications on benzothiadiazines can optimize PDE4 inhibition . For the target compound:

  • The 3,5-dimethoxyphenyl group may engage in π-π stacking or hydrophobic interactions within PDE4’s catalytic pocket.
  • The oxan-4-ylmethyl group could occupy a solvent-exposed region, balancing solubility and binding affinity.

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